molecular formula C13H8FNS B10844784 5-Fluoro-3-thiophen-3-yl-quinoline

5-Fluoro-3-thiophen-3-yl-quinoline

Cat. No.: B10844784
M. Wt: 229.27 g/mol
InChI Key: BEVNNTNJJJWQAK-UHFFFAOYSA-N
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Description

5-Fluoro-3-thiophen-3-yl-quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene, with a fluorine atom at the 5-position of the quinoline ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring and the fluorine atom can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-thiophen-3-yl-quinoline typically involves the construction of the quinoline and thiophene rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-thiophen-3-yl-quinoline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-thiophen-3-yl-quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.

    Industry: It can be used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-Fluoro-3-thiophen-3-yl-quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The thiophene ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoline: Similar in structure but lacks the thiophene ring.

    3-Thiophen-3-yl-quinoline: Similar but lacks the fluorine atom.

    5-Fluoro-2-thiophen-2-yl-quinoline: Similar but with the thiophene ring at a different position.

Uniqueness

5-Fluoro-3-thiophen-3-yl-quinoline is unique due to the combined presence of the fluorine atom and the thiophene ring, which can significantly influence its chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C13H8FNS

Molecular Weight

229.27 g/mol

IUPAC Name

5-fluoro-3-thiophen-3-ylquinoline

InChI

InChI=1S/C13H8FNS/c14-12-2-1-3-13-11(12)6-10(7-15-13)9-4-5-16-8-9/h1-8H

InChI Key

BEVNNTNJJJWQAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)C3=CSC=C3)C(=C1)F

Origin of Product

United States

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